Dual sPLA2/cPLA2 Inhibition: Variabilin vs. Ircinin and Class Baseline
Variabilin exhibits balanced dual inhibition of human secretory (sPLA2) and cytosolic (cPLA2) phospholipase A2 enzymes, a profile that distinguishes it from most marine PLA2 inhibitors, including the structurally related furanosesterterpene ircinin, which shows a marked preference for sPLA2 [1]. Variabilin demonstrated IC50 values of 6.9 µM and 7.9 µM for human synovial sPLA2 and U937 cell cPLA2, respectively [2]. In contrast, ircinin inhibited Naja naja venom, human synovial recombinant, bee venom, and zymosan-injected rat air pouch PLA2 with IC50 values in the micromolar range, but its activity against cPLA2 is not characterized as a dual profile [3]. This dual inhibition is a class-level differentiation, as most marine PLA2 inhibitors are selective for sPLA2 only [4].
| Evidence Dimension | PLA2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | sPLA2: 6.9 µM; cPLA2: 7.9 µM |
| Comparator Or Baseline | Ircinin: sPLA2 IC50 in µM range; Class Baseline: Most marine PLA2 inhibitors are sPLA2-selective |
| Quantified Difference | Variabilin inhibits both sPLA2 and cPLA2; Ircinin and class typical are sPLA2-selective |
| Conditions | In vitro enzyme assays: human synovial recombinant sPLA2; U937 cell cytosolic fraction for cPLA2 |
Why This Matters
This dual inhibition profile provides a unique mechanistic advantage for studying or targeting inflammatory pathways where both sPLA2 and cPLA2 contribute to eicosanoid production, making Variabilin a non-substitutable tool compound.
- [1] Escrig V, Ubeda A, Ferrandiz ML, Darias J, Sanchez JM, Alcaraz MJ, Paya M. Variabilin: a dual inhibitor of human secretory and cytosolic phospholipase A2 with anti-inflammatory activity. J Pharmacol Exp Ther. 1997;282(1):123-131. View Source
- [2] Escrig V, et al. Variabilin: a dual inhibitor of human secretory and cytosolic phospholipase A2 with anti-inflammatory activity. J Pharmacol Exp Ther. 1997;282(1):123-131. View Source
- [3] Cholbi R, Ferrandiz ML, Terencio MC, Alcaraz MJ, Paya M, De Rosa S. Inhibition of phospholipase A2 activities and some inflammatory responses by the marine product ircinin. Naunyn Schmiedebergs Arch Pharmacol. 1996;354(5):677-683. View Source
- [4] Gomez-Paloma L, Monti MC, Terracciano S, Casapullo A, Riccio R. Chemistry and Biology of Anti-Inflammatory Marine Natural Products. Phospholipase A2 Inhibitors. Curr. Med. Chem. 2005;12(12):1419-1436. View Source
